1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Descripción general

Descripción

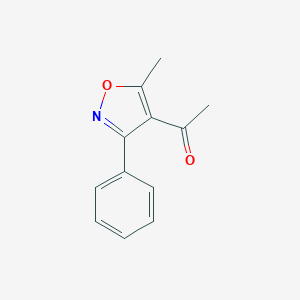

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a chemical compound with the molecular formula C12H11NO2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.

Métodos De Preparación

The synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone typically involves a 1,3-dipolar cycloaddition reaction of nitrile oxides with sodium pentane-2,4-dionate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Análisis De Reacciones Químicas

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone showed activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of isoxazole derivatives. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, which positions it as a candidate for treating inflammatory diseases .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and neuronal cell death, indicating potential therapeutic benefits in conditions like Alzheimer's disease .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an effective antimicrobial agent.

Polymer Chemistry

In material science, this compound is utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .

Photonic Applications

The compound has been investigated for use in photonic devices due to its unique optical properties. It can be used as a dopant in polymer films to enhance light absorption and emission characteristics, which is beneficial for organic light-emitting diodes (OLEDs) .

Chromatographic Techniques

This compound is frequently used as a standard reference compound in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct retention time allows for effective separation and quantification in complex mixtures .

Spectroscopic Analysis

The compound's spectral characteristics make it suitable for various spectroscopic techniques, including UV-vis and NMR spectroscopy. These methods are employed to confirm its structure and purity during synthesis and formulation processes .

Case Study: Analytical Method Development

A recent study focused on developing an HPLC method for quantifying this compound in pharmaceutical formulations. The method achieved a linear range from 10 to 100 µg/mL with a detection limit of 2 µg/mL, demonstrating its applicability in quality control.

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparación Con Compuestos Similares

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone can be compared with other similar compounds, such as:

(5-Methyl-3-phenylisoxazol-4-yl)methanol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical and biological properties.

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Antiviral Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antiviral properties. A study highlighted that a related isoxazole derivative demonstrated a selectivity index (SI) comparable to established antiviral agents, with an SI of 125 . The mechanism of action appears to involve inhibition of viral replication in cell lines infected with influenza A virus, suggesting potential applications in treating viral infections .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies have shown that certain isoxazole derivatives possess potent antifungal effects against various strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents . This suggests that this compound may be effective in treating fungal infections.

Cytotoxicity and Selectivity

A critical aspect of evaluating the biological activity of any compound is its cytotoxicity. The selectivity index provides insight into the therapeutic window of the compound. For instance, one derivative showed an IC50 value indicating effective antiviral activity while maintaining low cytotoxicity against host cells . This balance is crucial for developing safe therapeutic agents.

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against the H1N1 strain of influenza virus. The results demonstrated that the compound inhibited viral replication effectively at concentrations that did not adversely affect cell viability. The study reported an EC50 value significantly lower than that of the standard antiviral drug ribavirin, indicating superior efficacy in specific contexts .

Case Study 2: Antifungal Potency

Another investigation assessed the antifungal properties of various isoxazole derivatives, including our compound. It was found that certain derivatives exhibited MIC values as low as 0.37 μM against resistant strains of Candida species, suggesting a promising role for these compounds in antifungal therapy .

Research Findings and Data Tables

| Activity | Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | This compound | 0.253 | 69.05 | 272.93 |

| Antifungal | Isoxazole derivative | 0.37 | Not specified | Not specified |

Propiedades

IUPAC Name |

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHDEBMXBDBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312475 | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19212-42-1 | |

| Record name | 19212-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular structure of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone and how was it synthesized?

A1: this compound is an organic compound featuring an isoxazole ring core. [] It was synthesized through a 1,3-dipolar cycloaddition reaction. This type of reaction involves a nitrile oxide reacting with sodium pentane-2,4-dionate to form the isoxazole ring structure. [] A key structural feature of this compound is the dihedral angle of 84.8° between the isoxazole and phenyl rings within the molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.